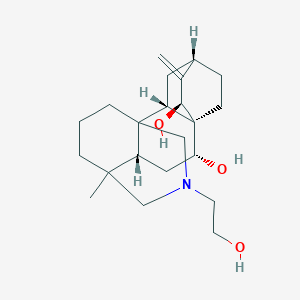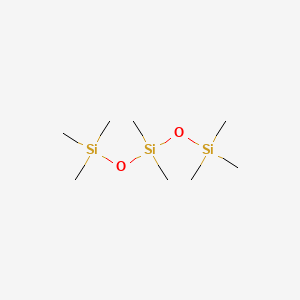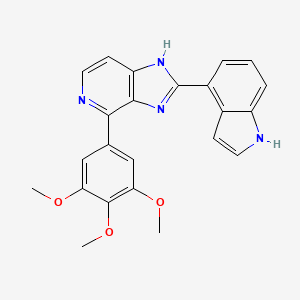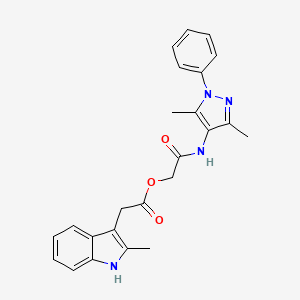![molecular formula C26H29Cl3N2O B607201 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride CAS No. 402942-53-4](/img/structure/B607201.png)
6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DR 4485 Hydrochlorid, auch bekannt unter seinem chemischen Namen 6-Chlor-2a-[4-[4-(4-chlorphenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-on Hydrochlorid, ist ein hoch affiner und selektiver Antagonist des 5-HT7-Rezeptors. Diese Verbindung ist bekannt für ihre orale Bioverfügbarkeit und wurde in der wissenschaftlichen Forschung umfassend eingesetzt, um die Funktion des 5-HT7-Rezeptors zu untersuchen, einem Subtyp von Serotoninrezeptoren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DR 4485 Hydrochlorid umfasst mehrere Schritte, beginnend mit den entsprechenden Indolderivaten. Die wichtigsten Schritte sind:
Bildung des Indolkernes: Dies wird typischerweise durch die Fischer-Indolsynthese erreicht, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.
Substitutionsreaktionen: Der Indolkern unterliegt verschiedenen Substitutionsreaktionen, um die notwendigen funktionellen Gruppen einzuführen, wie z. B. die Chlorphenyl- und Pyridinylgruppen.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von DR 4485 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Massensynthese von Zwischenprodukten: Große Mengen an Ausgangsmaterialien und Zwischenprodukten werden synthetisiert und gereinigt.
Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden für die großtechnische Produktion optimiert.
Reinigung und Kristallisation: Das Endprodukt wird durch Kristallisation und andere Techniken gereinigt, um eine hohe Reinheit (≥98% bestimmt durch HPLC) zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DR 4485 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppe zu einem Amin.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
DR 4485 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den 5-HT7-Rezeptor und seine Rolle in verschiedenen chemischen Stoffwechselwegen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die biologischen Funktionen des 5-HT7-Rezeptors in verschiedenen Zelltypen und Geweben zu untersuchen.
Medizin: Die Forschung an DR 4485 Hydrochlorid hat Auswirkungen auf das Verständnis und die potenzielle Behandlung von Erkrankungen im Zusammenhang mit Serotonin-Dysregulation, wie z. B. Depressionen und Angstzuständen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel verwendet, die auf den 5-HT7-Rezeptor abzielen.
Wirkmechanismus
DR 4485 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an den 5-HT7-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an der Regulation verschiedener physiologischer Prozesse beteiligt, darunter Stimmung, zirkadianer Rhythmus und kognitive Funktionen. Durch die Hemmung des 5-HT7-Rezeptors kann DR 4485 Hydrochlorid den Gehalt an cyclischem Adenosinmonophosphat (cAMP) in Zellen modulieren, wodurch nachgeschaltete Signalwege beeinflusst werden .
Wirkmechanismus
DR 4485 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT7 receptor. This receptor is involved in the regulation of various physiological processes, including mood, circadian rhythm, and cognitive functions. By inhibiting the 5-HT7 receptor, DR 4485 hydrochloride can modulate the levels of cyclic adenosine monophosphate (cAMP) in cells, thereby affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
DR 4485 Hydrochlorid ist einzigartig in seiner hohen Affinität und Selektivität für den 5-HT7-Rezeptor. Ähnliche Verbindungen sind:
SB-269970: Ein weiterer selektiver 5-HT7-Rezeptorantagonist mit ähnlichen Anwendungen in der Forschung.
LP-211: Ein selektiver 5-HT7-Rezeptoragonist, der verwendet wird, um die Aktivierungseffekte des Rezeptors zu untersuchen.
Vortioxetin: Ein multimodales Antidepressivum, das auf mehrere Serotoninrezeptoren wirkt, darunter 5-HT7.
Im Vergleich zu diesen Verbindungen zeichnet sich DR 4485 Hydrochlorid durch seine hohe Selektivität und Potenz als 5-HT7-Rezeptorantagonist aus, was es zu einem wertvollen Werkzeug in der Forschung macht.
Eigenschaften
IUPAC Name |
6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAERYGXKDZHTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402942-53-4 |
Source


|
| Record name | Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402942-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DR-4485 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)

